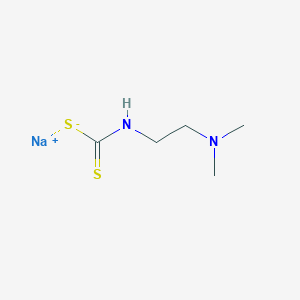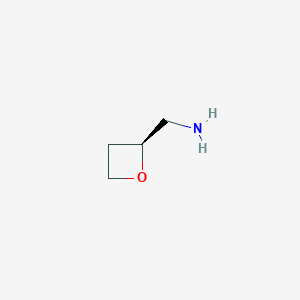
1-(Dimethylamino)-4-(3-methylphenoxy)-1-penten-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dimethylamino)-4-(3-methylphenoxy)-1-penten-3-one, also known as DMPP, is a synthetic organic compound with a wide range of applications in scientific research. It is a member of the class of compounds known as dimethylaminopentenones, which are known for their ability to act as substrates in a variety of biochemical and physiological processes. The compound has been studied extensively in the laboratory and has been found to have a variety of effects on biological systems. In
科学的研究の応用
1. Mesophase Formation in Liquid Crystals
1-(Dimethylamino)-4-(3-methylphenoxy)-1-penten-3-one might be structurally related or have properties akin to methylene-linked liquid crystal dimers, like the ones studied by Henderson and Imrie (2011). They found that these dimers exhibit transitional properties resulting in the formation of a twist-bend nematic phase due to the bent geometry of methylene-linked odd-membered dimers. This phase is crucial for the performance and stability of liquid crystal displays, among other applications (Henderson & Imrie, 2011).
2. Volatile Components in Food Industry
Compounds structurally similar to this compound may be part of the volatilome of food products. For instance, in hazelnuts, key odorants such as 2,3-diethyl-5-methylpyrazine contribute significantly to their characteristic aroma. These compounds are important in the food industry for flavor and fragrance formulation and quality control (Squara et al., 2022).
3. Pharmacological Effects of Phenolic Compounds
While not directly linked to this compound, the pharmacological effects of phenolic compounds, such as Chlorogenic Acid, are widely studied for their various biological and therapeutic roles. These include antioxidant activity, anti-inflammatory, cardioprotective, and neuroprotective effects, among others. Understanding the pharmacological actions of similar compounds can pave the way for new drug discoveries and therapeutic applications (Naveed et al., 2018).
4. Potential in Alzheimer's Disease Research
Compounds similar to this compound might have implications in Alzheimer's disease research, especially in the development of amyloid imaging ligands. These ligands, like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene, are used to measure amyloid in vivo in the brain of patients with Alzheimer's disease, potentially aiding in early detection and the evaluation of new therapies (Nordberg, 2007).
特性
IUPAC Name |
(E)-1-(dimethylamino)-4-(3-methylphenoxy)pent-1-en-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-6-5-7-13(10-11)17-12(2)14(16)8-9-15(3)4/h5-10,12H,1-4H3/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRVPSNJDOCPJV-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)C=CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)/C=C/N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-methoxyphenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2402978.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2402984.png)

![5-ethoxy-1,6-dimethyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2402986.png)
![methyl 1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2402988.png)
![benzofuran-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2402989.png)


![2-(4-Chlorophenyl)-6-(phenoxyacetyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2402994.png)

![2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B2402996.png)
